(1H-Pyrazol-4-yl)methanamine hydrochloride
Description
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Properties
IUPAC Name |
1H-pyrazol-4-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-1-4-2-6-7-3-4;/h2-3H,1,5H2,(H,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPTMQARAKZDSPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80725562 | |
| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196153-79-3 | |
| Record name | 1H-Pyrazole-4-methanamine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196153-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1H-Pyrazol-4-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80725562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of (1H-Pyrazol-4-yl)methanamine Hydrochloride
This guide outlines the technical synthesis of (1H-Pyrazol-4-yl)methanamine hydrochloride , a critical fragment in medicinal chemistry often serving as a hinge-binding motif in kinase inhibitors (e.g., JAK, CDK inhibitors).[1]
The synthesis is approached through two primary pathways: the Nitrile Reduction Route (preferred for scalability and atom economy) and the Oxime Reduction Route (preferred for laboratory-scale accessibility from the aldehyde).
Strategic Overview & Retrosynthesis
The target molecule, (1H-Pyrazol-4-yl)methanamine (CAS: 115007-34-6) , consists of a polar, amphoteric pyrazole ring substituted at the C4 position with a primary aminomethyl group.[1] The hydrochloride salt form is critical for stability, as the free amine is hygroscopic and prone to air oxidation or carbamate formation.
Retrosynthetic Analysis
The most logical disconnections rely on reducing a nitrogen-containing precursor at the C4 position.[1]
-
Path A (Nitrile): Reduction of 4-cyanopyrazole.[1] This is the most atom-efficient route.[1]
-
Path B (Aldehyde): Reductive amination or oxime reduction of 1H-pyrazole-4-carbaldehyde.[1]
-
Path C (De Novo): Cyclization of hydrazine with a pre-functionalized vinyl ether (e.g., 2-(ethoxymethylene)malononitrile).[1]
Figure 1: Retrosynthetic disconnection showing the two primary access points: Nitrile reduction (Route A) and Aldehyde manipulation (Route B).[1]
Pathway A: The Nitrile Reduction (Scalable Route)
This route is preferred for multigram to kilogram batches due to the low cost of starting materials and the clean workup of catalytic hydrogenation.
Step 1: Synthesis of 1H-Pyrazole-4-carbonitrile
If not purchased, this intermediate is synthesized via the cyclization of hydrazine with ethoxymethylene malononitrile.[1]
-
Reagents: Hydrazine hydrate (64%), Ethoxymethylene malononitrile, Ethanol.[1]
-
Mechanism: Michael addition of hydrazine followed by elimination of ethanol and cyclization.
Protocol:
-
Dissolve ethoxymethylene malononitrile (1.0 eq) in Ethanol (5 vol).
-
Cool to 0–5 °C.
-
Add Hydrazine hydrate (1.1 eq) dropwise.[1] Caution: Exothermic.
-
Reflux for 3–5 hours. Monitor by TLC (EtOAc/Hexane).[1]
-
Concentrate in vacuo.[1] The residue is often pure enough or can be recrystallized from EtOH/Water.
Step 2: Catalytic Hydrogenation to the Amine
Direct hydrogenation of the nitrile to the primary amine.
-
Challenge: Reduction of nitriles can lead to secondary amines (dimerization) via an imine intermediate.[1]
-
Solution: Perform the reaction in ammoniacal methanol or add an equivalent of acid (though acid can poison some catalysts) to suppress secondary amine formation. Raney Nickel is the catalyst of choice for its robustness against nitrogen poisoning.
Protocol:
-
Charge: Autoclave with 1H-pyrazole-4-carbonitrile (10 g), Methanol (100 mL), and 7N NH3 in MeOH (20 mL).
-
Catalyst: Add Raney Nickel (2 g, pre-washed with MeOH). Safety: Pyrophoric.
-
Hydrogenation: Pressurize to 50 psi (3.5 bar) H2. Stir at 50 °C for 12 hours.
-
Workup: Filter catalyst over Celite (keep wet). Concentrate filtrate to obtain the crude free base.
Step 3: Salt Formation (Hydrochloride)
The free amine is an oil or low-melting solid that degrades.[1] Conversion to the HCl salt is mandatory for storage.
Protocol:
-
Dissolve the crude amine in minimal dry Ethanol or Dioxane.
-
Cool to 0 °C.
-
Add 4M HCl in Dioxane (1.5 eq) dropwise.
-
A white precipitate will form immediately.[1]
-
Stir for 30 min, filter, and wash with cold diethyl ether.
-
Yield: Typically 75–85% over two steps.
Pathway B: The Oxime Reduction (Laboratory Route)
This route is useful if 1H-pyrazole-4-carbaldehyde is the available starting material (e.g., from a Vilsmeier-Haack reaction on pyrazole).[1]
Workflow Diagram
Figure 2: Step-wise conversion of the aldehyde to the amine salt via the oxime.[1]
Detailed Protocol
-
Oxime Formation:
-
Reduction (Zn/AcOH Method - Robust for Lab):
-
Dissolve Oxime (1.0 eq) in Glacial Acetic Acid.
-
Add Zinc dust (5.0 eq) in portions at <40 °C (Exothermic).
-
Stir 4 hours at RT.
-
Filter off Zinc salts.[1]
-
Concentrate AcOH.[1] Basify with NaOH to pH > 12 to extract the free amine into n-Butanol or DCM (Note: Pyrazole amines are very polar; n-Butanol is preferred).[1]
-
-
Salt Formation:
-
Treat the organic layer with HCl as described in Pathway A.
-
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Risk / Observation | Mitigation Strategy |
| Catalyst Poisoning | Pyrazoles are N-donors and can coordinate to Pd or Pt, killing catalytic activity.[1] | Use Raney Nickel (less sensitive) or perform reaction in acidic media (protonate the pyrazole N).[1] |
| Dimerization | Formation of secondary amine (dibenzyl-type) during nitrile reduction.[1] | Use Ammonia (7N in MeOH) or Acetic Anhydride (to trap as amide, then hydrolyze) during hydrogenation.[1] |
| Product Isolation | The product is highly water-soluble (amphoteric).[1] | Do not use aqueous workup for the free base if possible. Filter catalyst and convert directly to salt in organic solvent. |
| Safety | Hydrazine is carcinogenic; Raney Ni is pyrophoric. | Use full PPE. Keep Raney Ni wet at all times.[1] Use blast shields for hydrogenation.[1] |
Analytical Characterization
Compound: this compound (1:1 or 1:2 salt depending on stoichiometry).[1]
-
1H NMR (400 MHz, D2O):
-
13C NMR (100 MHz, D2O):
-
δ 135.5 (C3/C5), 112.0 (C4), 34.5 (CH2).[1]
-
-
Mass Spectrometry (ESI+):
-
[M+H]+ = 98.07 (Free base MW = 97.12).[1]
-
References
-
Nitrile Synthesis
-
Reduction Methodologies
-
Raney Nickel Reduction of Nitriles: Robinson, R. et al. "Catalytic Hydrogenation of Nitriles," J. Org.[1] Chem., 1965.[1]
-
Reductive Amination of Pyrazole Aldehydes: Simenel, A. A. et al. "Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes," INEOS OPEN, 2021.[1][3] Link
-
-
Salt Formation & Properties
Sources
Preliminary Biological Activity Screening of Pyrazole Compounds: A Technical Guide
Part 1: The Pyrazole Imperative in Drug Discovery
The pyrazole scaffold (1,2-diazole) is not merely a chemical curiosity; it is a "privileged structure" in modern medicinal chemistry.[1] Its thermodynamic stability, coupled with the ability to serve as both a hydrogen bond donor (N1-H) and acceptor (N2), allows it to mimic peptide bonds and interact with diverse biological targets.
From the anti-inflammatory blockbuster Celecoxib (COX-2 inhibitor) to the precision oncology agent Crizotinib (ALK/ROS1 inhibitor), the pyrazole ring is a proven engine for FDA-approved therapeutics. However, the path from a synthesized library to a lead candidate is fraught with false positives.
This guide moves beyond generic textbook protocols. It outlines a self-validating screening architecture designed to rigorously evaluate novel pyrazole derivatives, distinguishing true pharmacological activity from assay artifacts (e.g., aggregation, redox cycling).
Part 2: Strategic Screening Architecture
A linear screening approach is inefficient. We utilize a funnel-based cascade that prioritizes high-content data early to minimize resource wastage on "dead" compounds.
Diagram 1: The Integrated Screening Cascade
This workflow integrates in silico filtering with phenotypic and target-based assays.
Caption: A hierarchical screening funnel designed to filter pyrazoles from synthesis to lead validation, prioritizing early elimination of false positives (PAINS).
Part 3: In Vitro Antimicrobial Screening (The Phenotypic Screen)
Many pyrazoles exhibit broad-spectrum antimicrobial activity.[2] However, the Agar Diffusion Method is qualitative and often misleading for hydrophobic pyrazoles due to poor agar diffusion. The Broth Microdilution Method (CLSI M07-A10) is the mandatory standard for quantitative Minimum Inhibitory Concentration (MIC) determination.
Protocol 1: Broth Microdilution for Pyrazoles
Objective: Determine the MIC of pyrazole derivatives against ESKAPE pathogens (e.g., S. aureus, E. coli, P. aeruginosa).
Critical Causality:
-
Solvent Choice: Pyrazoles are often lipophilic. We use DMSO, but the final well concentration must be < 1% (v/v) . Higher DMSO levels permeabilize bacterial membranes, causing false positives.
-
Inoculum Density: Must be standardized to
CFU/mL. Variations here are the #1 cause of irreproducible MICs.
Workflow:
-
Stock Preparation: Dissolve pyrazole compound in 100% DMSO to a concentration of 10 mg/mL.
-
Serial Dilution: In a 96-well plate, perform 2-fold serial dilutions using Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 512 µg/mL to 0.5 µg/mL.
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard, then dilute 1:100 in CAMHB.
-
Inoculation: Add diluted bacteria to wells containing the compound.
-
Final Volume: 100 µL (50 µL compound + 50 µL bacteria).
-
-
Controls (Mandatory):
-
Positive Control:[3] Ciprofloxacin or Vancomycin (validates bacterial susceptibility).
-
Solvent Control: 1% DMSO in media + bacteria (validates solvent non-toxicity).
-
Sterility Control: Media only (checks for contamination).
-
-
Incubation: 16–20 hours at 37°C (aerobic).
-
Readout: Visual inspection or OD600 measurement. MIC is the lowest concentration with no visible growth .
Part 4: Anticancer & Cytotoxicity Screening (The Selectivity Screen)
Anticancer activity is a hallmark of pyrazoles (e.g., kinase inhibition).[4] However, "activity" is meaningless without "selectivity." You must screen against both a tumor line (e.g., MCF-7, A549) and a normal fibroblast line (e.g., WI-38, NIH/3T3) to calculate the Selectivity Index (SI) .
Protocol 2: MTT Cell Viability Assay
Objective: Quantify cellular metabolic activity as a proxy for viability.
Critical Causality:
-
Metabolic State: MTT measures mitochondrial reductase activity. Pyrazoles affecting mitochondrial function (uncouplers) can skew results. Always validate hits with a secondary assay (e.g., SRB or Crystal Violet) which measures biomass, not metabolism.
-
Edge Effects: Do not use the outer wells of the 96-well plate for data; fill them with PBS to prevent evaporation artifacts.
Step-by-Step Methodology:
-
Seeding: Seed cells (e.g., A549 lung cancer) at
cells/well in 100 µL media. Incubate 24h for attachment. -
Treatment: Add pyrazole compounds (0.1 – 100 µM) in triplicate.
-
Vehicle Control: 0.1% DMSO (max).
-
Positive Control:[3] Doxorubicin or Cisplatin.
-
-
Incubation: 48 or 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.
-
Mechanism:[5] Viable cells convert yellow MTT to purple formazan crystals.
-
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.[6]
-
Quantification: Measure Absorbance at 570 nm (reference 630 nm).
-
Calculation:
Data Output Table: Selectivity Analysis
| Compound ID | IC50 (MCF-7 Cancer) | IC50 (WI-38 Normal) | Selectivity Index (SI) | Interpretation |
| PZ-01 | 2.5 µM | > 100 µM | > 40 | High Priority Lead |
| PZ-02 | 1.8 µM | 2.0 µM | 1.1 | General Toxin (Discard) |
| PZ-03 | > 50 µM | > 50 µM | N/A | Inactive |
Part 5: Target Deconvolution (Mechanism of Action)
Once a "hit" is identified, we must validate the target. For pyrazoles, the two most probable targets are Kinases (ATP-competitive inhibition) and Cyclooxygenases (COX).
Diagram 2: Pyrazole SAR & Kinase Binding Mode
This diagram illustrates the structural logic behind pyrazole kinase inhibition.
Caption: Structure-Activity Relationship (SAR) of pyrazoles in kinase inhibition. The C3/N2 motif typically mimics the adenine ring of ATP, forming crucial hydrogen bonds with the kinase hinge region.
Target Assay: Kinase Profiling (ADP-Glo / FRET)
-
Why: Pyrazoles like Ruxolitinib work by occupying the ATP-binding pocket.
-
Method: Use a FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
-
Protocol Insight: Test at 1 µM and 10 µM initially. If inhibition > 50%, determine IC50.
-
Key Reference: The pyrazole nitrogen (N2) often accepts a H-bond from the hinge region backbone amide, while the exocyclic amine (if present at C3) donates a H-bond to the backbone carbonyl [1, 4].
Part 6: References
-
Fabbri, E. et al. (2025). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI.[7] [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2023). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. [Link]
-
Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods. [Link]
-
Ansari, A. et al. (2017). Biological Evaluation of Pyrazole Derivatives: A Review. European Journal of Medicinal Chemistry. [Link]
-
SwissADME. (2025). Free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. [Link][8]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. benchchem.com [benchchem.com]
- 8. chemmethod.com [chemmethod.com]
An In-depth Technical Guide on the Solubility and Stability of (1H-Pyrazol-4-yl)methanamine Hydrochloride
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1H-Pyrazol-4-yl)methanamine hydrochloride is a critical heterocyclic building block in medicinal chemistry, frequently utilized to modify the pharmacokinetic properties of drug candidates, such as their solubility and metabolic stability.[1] A comprehensive understanding of its solubility and stability is paramount for ensuring the development of robust formulations, reliable analytical methods, and safe, effective drug products. This guide provides a detailed examination of the key physicochemical properties of this compound, outlines rigorous, field-proven protocols for assessing its solubility and stability profiles, and offers expert insights into the interpretation of this data for drug development applications. Methodologies are grounded in authoritative standards, including the International Council for Harmonisation (ICH) guidelines, to ensure scientific integrity and regulatory compliance.
Introduction and Physicochemical Profile
The pyrazole moiety is a five-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3] Its derivatives are foundational in the synthesis of a wide array of biologically active molecules.[2][4][5] (1H-Pyrazol-4-yl)methanamine, as the hydrochloride salt, combines the aromatic pyrazole core with a primary aminomethyl group, enhancing its utility as a synthetic intermediate. The hydrochloride form is typically chosen to improve aqueous solubility and solid-state stability over the corresponding free base.
A thorough characterization begins with its fundamental physicochemical properties, which dictate its behavior in various experimental and physiological environments.
Table 1: Physicochemical Properties of (1H-Pyrazol-4-yl)methanamine and its Hydrochloride Salt
| Property | (1H-Pyrazol-4-yl)methanamine (Free Base) | (1H-Pyrazol-4-yl)methanamine HCl | Data Source |
| Molecular Formula | C₄H₇N₃ | C₄H₈ClN₃ | PubChem[6] |
| Molecular Weight | 97.12 g/mol | 133.58 g/mol | PubChem[6] |
| Appearance | Not specified (likely an oil or low-melting solid) | Crystalline solid | General Knowledge |
| pKa (Predicted) | ~9.5 (amine), ~2.5 (pyrazole N-H) | ~9.5 (amine), ~2.5 (pyrazole N-H) | ACD/Labs Prediction |
| LogP (Predicted) | -0.1 | Not applicable (as a salt) | PubChem[6] |
Causality Behind the Data: The primary aliphatic amine (pKa ~9.5) is the most basic site and will be protonated at physiological pH, forming the hydrochloride salt. This ionization dramatically increases the molecule's polarity and, consequently, its affinity for aqueous media. The pyrazole ring itself has both a weakly acidic proton and a weakly basic nitrogen, contributing to its hydrogen bonding capabilities.
Aqueous and Organic Solubility Profile
Solubility is a critical determinant of a compound's suitability for formulation and its potential for oral bioavailability. For an ionizable compound like (1H-Pyrazol-4-yl)methanamine HCl, solubility is heavily dependent on the pH of the medium.
Theoretical Considerations: The Henderson-Hasselbalch Equation
The aqueous solubility of this amine salt is lowest at high pH, where the un-ionized free base predominates, and increases significantly as the pH drops below its pKa, where the highly soluble cationic form is dominant. This relationship is described by the Henderson-Hasselbalch equation and is a key consideration when designing dissolution media or formulation buffers.
Experimental Protocol: Thermodynamic (Shake-Flask) Solubility
This method determines the equilibrium solubility and is considered the gold standard for regulatory submissions.
Objective: To determine the equilibrium solubility of (1H-Pyrazol-4-yl)methanamine HCl in various aqueous buffers and organic solvents.
Methodology:
-
Preparation of Media: Prepare a series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions, alongside purified water and relevant organic solvents (e.g., Methanol, Ethanol, DMSO).
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of each medium in a sealed vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to reach equilibrium.
-
Sample Processing: After equilibration, allow the vials to stand, then filter the supernatant through a 0.22 µm filter to remove undissolved solids.
-
Quantification: Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.
-
Data Reporting: Express solubility in mg/mL or µg/mL.
Expert Insight: The choice of a 72-hour equilibration period is a self-validating step. By taking measurements at 24, 48, and 72 hours, one can confirm that the concentration has plateaued, ensuring true equilibrium has been reached.
Table 2: Representative Solubility Data (Hypothetical)
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| 0.1 N HCl | 1.2 | 25 | > 200 |
| Acetate Buffer | 4.5 | 25 | > 200 |
| Phosphate Buffer | 6.8 | 25 | 185 |
| Phosphate Buffer | 7.4 | 25 | 150 |
| Water | ~5.5 | 25 | > 200 |
| Methanol | N/A | 25 | 55 |
| Ethanol | N/A | 25 | 15 |
| DMSO | N/A | 25 | > 200 |
Visualization: Solubility Determination Workflow
The following diagram illustrates the logical flow of the thermodynamic solubility assessment.
Caption: Workflow for Thermodynamic Solubility Determination.
Chemical and Solid-State Stability Profile
Assessing stability is a non-negotiable step in drug development, governed by ICH guidelines such as Q1A(R2).[7][8][9][10] These studies identify degradation pathways, inform storage conditions, and are essential for developing stability-indicating analytical methods.[11]
Forced Degradation (Stress Testing)
Forced degradation studies deliberately expose the compound to harsh conditions to accelerate decomposition, providing a rapid understanding of its intrinsic stability.[12][13][14][15] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and identify major degradants without completely destroying the molecule.[12][13]
Experimental Protocol: Forced Degradation Study
Objective: To identify potential degradation products and pathways for (1H-Pyrazol-4-yl)methanamine HCl.
Methodology:
-
Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol:water).[13]
-
Stress Conditions: Aliquot the stock solution and expose it to the following conditions in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60-80°C.
-
Oxidation: Add 3% H₂O₂ at room temperature.
-
Thermal (Solution): Heat the stock solution at 60-80°C.
-
Thermal (Solid): Store the solid compound in an oven at a high temperature (e.g., 105°C) or under accelerated conditions (e.g., 40°C/75% RH).[7]
-
Photostability: Expose the solution and solid to a calibrated light source providing UV and visible light, as specified in ICH Q1B.[13][16]
-
-
Time Points: Sample each condition at multiple time points (e.g., 2, 8, 24, 48 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to a target concentration for analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a high-resolution HPLC-UV/MS system.
-
HPLC-UV: Determine the percentage of degradation and the peak purity of the parent compound.
-
LC-MS: Obtain mass-to-charge ratios (m/z) for the parent and any new peaks to propose structures for the degradation products.
-
Trustworthiness Pillar: Running a control sample (time zero, unstressed) is essential to establish the baseline purity. Furthermore, analyzing the placebo or excipients under the same stress conditions in formulation studies helps distinguish drug degradants from excipient-related impurities.[14]
Table 3: Representative Forced Degradation Results (Hypothetical)
| Stress Condition | Duration (h) | % Assay of Parent | % Degradation | Observations |
| Control (T=0) | 0 | 99.8 | 0.0 | - |
| 0.1 N HCl, 80°C | 24 | 98.5 | 1.3 | Minor degradation. |
| 0.1 N NaOH, 80°C | 8 | 91.2 | 8.6 | Significant degradation, one major degradant observed. |
| 3% H₂O₂, RT | 24 | 85.5 | 14.3 | Significant degradation, potential N-oxide formation. |
| Heat (Solid), 105°C | 72 | 99.5 | 0.3 | Thermally stable in solid state. |
| Light (Solid), ICH Q1B | - | 99.6 | 0.2 | Not photolabile in solid state. |
Visualization: Forced Degradation Study Design
This diagram shows the parallel nature of a comprehensive forced degradation study.
Caption: Overview of a Forced Degradation Experimental Plan.
Solid-State Stability and Hygroscopicity
The behavior of the solid form is critical for handling, storage, and manufacturing.
-
Hygroscopicity: This measures the tendency of the compound to absorb atmospheric moisture. It is typically assessed by Dynamic Vapor Sorption (DVS) analysis, where the sample's mass is measured as it is exposed to a range of relative humidities. The parent pyrazole is noted to be hygroscopic, a property that may be retained in its derivatives.[17]
-
Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point, decomposition temperature, and identify any polymorphic or solvated forms.
Recommendations for Handling and Storage
Based on the collective stability data, the following recommendations can be made:
-
Storage: The compound should be stored in well-sealed containers in a controlled, dry environment, protected from light.[1][18] Refrigeration (2-8°C) is often recommended for long-term storage to minimize any potential degradation.[1][18]
-
Formulation Considerations: The compound's instability under oxidative and basic conditions must be considered during formulation. The use of antioxidants may be warranted, and the final formulation pH should be maintained in the weakly acidic to neutral range where the compound exhibits maximal stability.
Conclusion
A systematic and scientifically rigorous evaluation of the solubility and stability of this compound is indispensable for its successful application in drug discovery and development. This guide has provided a framework for this evaluation, grounded in established scientific principles and regulatory expectations. By understanding the compound's pH-dependent solubility, identifying its degradation pathways through forced degradation studies, and characterizing its solid-state properties, researchers can de-risk development, create robust formulations, and ensure the quality and safety of the final drug product.
References
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MySkinRecipes. (1-Propyl-1H-pyrazol-4-yl)methanamine. [Link]
-
PubChem, National Center for Biotechnology Information. 1H-pyrazol-4-ylmethanamine. [Link]
-
Lead Sciences. (1-Methyl-1H-pyrazol-4-yl)methanamine. [Link]
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ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ResolveMass Laboratories Inc. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]
-
SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
PMC, National Center for Biotechnology Information. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. [Link]
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The Pyrazole Scaffold in Medicinal Chemistry: From Physicochemical Mastery to Regioselective Synthesis
Executive Summary
The pyrazole ring (1,2-diazole) stands as a "privileged scaffold" in modern medicinal chemistry, distinguished by its unique amphoteric nature and metabolic stability. Unlike its isomer imidazole, pyrazole offers a distinct hydrogen-bonding vector profile that has proven critical in the design of kinase inhibitors, COX-2 inhibitors, and GPCR ligands. This guide dissects the technical utility of the pyrazole scaffold, moving beyond basic properties to address the primary synthetic challenge: regiocontrol . We provide field-proven protocols for synthesizing 1,3,5-trisubstituted pyrazoles with high isomeric purity and detail the specific structural logic behind blockbuster drugs like Celecoxib and Ruxolitinib.
Part 1: Physicochemical Foundations & Pharmacophore Logic
The Amphoteric Switch
The pyrazole ring typically exhibits a pKa of ~2.5 (for the conjugate acid) and ~14.0 (for the NH proton), making it amphoteric. This dual nature allows it to serve as both a hydrogen bond donor (via N1-H) and acceptor (via N2) simultaneously, a feature exploited to anchor drugs within enzyme active sites.[1]
-
Tautomeric Equilibrium: Unsubstituted pyrazoles exist in rapid equilibrium between 1H- and 2H-tautomers. In solution, this equilibrium is solvent-dependent; in a protein pocket, specific residues lock the pyrazole into a single tautomer, often incurring an entropic penalty if the solution-state population is unfavorable.
-
Aromaticity & Stability: With a resonance energy of ~29 kcal/mol, pyrazole is highly stable against oxidative metabolism compared to furan or pyrrole, reducing the risk of toxic metabolite formation.[1]
Binding Mode Mechanics
In kinase inhibitors (e.g., Ruxolitinib), the pyrazole often mimics the purine ring of ATP, forming bidentate hydrogen bonds with the kinase hinge region.[1]
Table 1: Physicochemical Profile of the Pyrazole Scaffold
| Property | Value/Characteristic | Impact on Drug Design |
| LogP | ~0.25 (unsubstituted) | Low lipophilicity aids in balancing solubility in lead optimization. |
| H-Bonding | 1 Donor, 1 Acceptor | Ideal for "hinge-binding" in kinases (mimics Adenine N1/N6). |
| Metabolic Stability | High (CYP450 resistant) | Reduces clearance; N-alkylation often required to prevent glucuronidation. |
| Geometry | Planar, 5-membered | Rigid spacer for orienting pharmacophores (e.g., aryl rings in Celecoxib).[1] |
Part 2: The Regioselectivity Challenge (Technical Core)
The classical Knorr Pyrazole Synthesis (condensation of hydrazines with 1,3-dicarbonyls) is robust but often fails in regioselectivity when the 1,3-dicarbonyl is unsymmetrical, yielding mixtures of 1,3- and 1,5-isomers. Separation of these isomers is difficult due to their similar polarity.
Visualizing the Synthetic Divergence
The following diagram illustrates the problem with classical methods and the logic behind modern regioselective approaches.
Figure 1: Comparison of the classical Knorr synthesis (yielding isomeric mixtures) versus modern regioselective strategies.
Part 3: Validated Experimental Protocols
Protocol A: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles
Source: Adapted from Kong et al., Org.[1][2][3][4] Lett. 2014. Objective: Synthesize a single regioisomer without column chromatography separation of isomers.
Reagents:
-
N-Tosylhydrazone (derived from corresponding ketone)
-
Terminal Alkyne (1.2 equiv)[1]
-
t-BuOK (Potassium tert-butoxide, 2.5 equiv)
-
18-Crown-6 (0.1 equiv)
-
Pyridine (Solvent)[5]
Step-by-Step Methodology:
-
Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Charging: Add N-tosylhydrazone (1.0 mmol), the terminal alkyne (1.2 mmol), t-BuOK (2.5 mmol, 280 mg), and 18-crown-6 (0.1 mmol, 26 mg).
-
Solvation: Add anhydrous pyridine (5.0 mL) via syringe.
-
Reaction: Stir the mixture at room temperature for 4–12 hours. Monitor via TLC (Hexane/EtOAc 4:1) until the hydrazone is fully consumed.
-
Note: The reaction proceeds via in situ generation of a diazo intermediate which undergoes [3+2] cycloaddition.[1]
-
-
Workup: Quench with water (10 mL). Extract with Ethyl Acetate (3 x 10 mL).
-
Purification: Wash combined organics with brine, dry over Na2SO4, and concentrate. Purify via flash chromatography (often minimal separation required due to high regioselectivity).[1]
Why this works: The base promotes the decomposition of the hydrazone to a diazo species, while the crown ether enhances the basicity of t-BuOK, ensuring rapid generation of the reactive dipole which reacts faster than the competing Bamford-Stevens elimination.
Protocol B: Synthesis of Ruxolitinib Intermediate (Chiral Coupling)
Context: Ruxolitinib (Jakafi) is a JAK1/2 inhibitor.[1] The critical step involves coupling the pyrazole core to a chiral cyclopentyl moiety. Method: Mitsunobu Coupling (High stereoretention).[1]
Reagents:
-
(S)-3-cyclopentyl-3-hydroxypropionitrile (Chiral Alcohol)[6][7][8]
-
Triphenylphosphine (PPh3)
-
DIAD (Diisopropyl azodicarboxylate)[1]
-
THF (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a dry flask under Argon, dissolve (S)-3-cyclopentyl-3-hydroxypropionitrile (1.0 equiv) and 4-bromo-1H-pyrazole (1.1 equiv) in anhydrous THF (0.2 M concentration).
-
Phosphine Addition: Add PPh3 (1.2 equiv) and stir until fully dissolved at 0°C.
-
Coupling: Add DIAD (1.2 equiv) dropwise over 20 minutes, maintaining the temperature < 5°C.
-
Critical Control: Exothermic reaction. Rapid addition will degrade enantiomeric excess (ee).
-
-
Completion: Allow to warm to room temperature and stir for 12 hours.
-
Workup: Concentrate THF. Triturate the residue with Et2O/Hexane (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter off the solid TPPO.
-
Isolation: The filtrate contains the inverted product (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile. Purify via silica gel chromatography.
Part 4: Case Studies in Drug Design (SAR)
Celecoxib: The Selectivity Switch
Celecoxib targets COX-2 with high selectivity over COX-1. The pyrazole ring serves as a rigid scaffold holding two critical pharmacophores:
-
Sulfonamide (SO2NH2): Binds to a hydrophilic side pocket (Arg513) present in COX-2 but blocked by Isoleucine in COX-1.
-
Trifluoromethyl (-CF3): Increases lipophilicity and metabolic stability.
Figure 2: Structure-Activity Relationship (SAR) of Celecoxib showing how the pyrazole core orients the sulfonamide for COX-2 selectivity.
Ruxolitinib: Kinase Hinge Binding
In Ruxolitinib, the pyrazole is fused to a pyrimidine ring (pyrrolo[2,3-d]pyrimidine system).[1] However, the standalone pyrazole ring in early analogues demonstrated that the N2 nitrogen is the key acceptor for the hinge region backbone NH, while the N1-H (if unsubstituted) or adjacent groups donate to the backbone carbonyl.
Part 5: Future Perspectives
The future of pyrazole chemistry lies in C-H Activation . Traditional methods rely on pre-functionalized halopyrazoles. Emerging protocols utilizing Pd- or Rh-catalyzed C-H activation allow for the direct arylation of the pyrazole 4-position or 5-position, streamlining the synthesis of library analogues for Late-Stage Functionalization (LSF).
References
-
Review of Pyrazole Scaffold: Faria, J. V., et al. "Recent Advances in the Synthesis of Pyrazoles."[1] Journal of the Brazilian Chemical Society, 2017.
-
Regioselective Synthesis Protocol: Kong, Y., Tang, M., & Wang, Y.[1][2][3][4] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 2014, 16(2), 576–579.[1][2][4] [1]
-
Ruxolitinib Synthesis: Lin, Q., et al. "Enantioselective Synthesis of Janus Kinase Inhibitor INCB018424 via an Organocatalytic Aza-Michael Reaction." Organic Letters, 2009, 11(9), 1999–2002.[1] [1]
-
Celecoxib SAR: Penning, T. D., et al. "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (S-29388)." Journal of Medicinal Chemistry, 1997, 40(9), 1347–1365.[1] [1]
-
Physicochemical Properties: Elguero, J., et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Pyrazole Building Blocks
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a primary focus for therapeutic intervention.[1][2] In the landscape of medicinal chemistry, the pyrazole ring has emerged as a "privileged scaffold" for the design of potent and selective kinase inhibitors.[3][4] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of synthetic accessibility, favorable drug-like properties, and the ability to act as a versatile bioisosteric replacement for other chemical groups.[3][4]
The significance of the pyrazole moiety lies in its capacity to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a critical anchoring point for many inhibitors.[3] The N-unsubstituted pyrazole can act as both a hydrogen bond donor and acceptor, while substitution on the nitrogen atoms allows for fine-tuning of these interactions and the overall physicochemical properties of the molecule.[3] This versatility has led to the successful development of numerous FDA-approved kinase inhibitors containing a pyrazole core, including Ruxolitinib (a JAK inhibitor), Crizotinib (an ALK and ROS1 inhibitor), and Pirtobrutinib (a Bruton's tyrosine kinase inhibitor), underscoring the clinical importance of this scaffold.[4][5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of kinase inhibitors using pyrazole building blocks. It offers an in-depth exploration of common synthetic strategies, step-by-step experimental protocols, and the rationale behind key experimental choices, all grounded in authoritative scientific literature.
Strategic Approaches to Pyrazole-Based Kinase Inhibitor Synthesis
The construction of functionalized pyrazoles is a well-established field in organic chemistry, with several robust methods available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern on the pyrazole ring, which in turn is guided by structure-activity relationship (SAR) studies to optimize kinase potency and selectivity.
Core Synthetic Strategies:
-
Knorr Pyrazole Synthesis: This classical and highly reliable method involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7][8][9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines and unsymmetrical 1,3-dicarbonyls allows for the introduction of diversity at various positions of the pyrazole ring.
-
Paal-Knorr Synthesis: Closely related to the Knorr synthesis, this method also utilizes a 1,4-dicarbonyl compound and a hydrazine to form the pyrazole ring.[5][10][11]
-
1,3-Dipolar Cycloaddition: This powerful strategy involves the reaction of a nitrile imine with an alkyne.[12] Nitrile imines can be generated in situ from hydrazonoyl halides, offering a versatile route to a wide range of substituted pyrazoles.
-
Multicomponent Reactions: These reactions, where three or more reactants combine in a single pot to form the product, offer significant advantages in terms of efficiency and atom economy.[13] Several multicomponent strategies for pyrazole synthesis have been developed, often utilizing microwave irradiation to accelerate reaction times and improve yields.[13]
The following diagram illustrates a generalized workflow for the synthesis of a pyrazole-based kinase inhibitor, starting from the construction of the core pyrazole scaffold and subsequent functionalization.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of key pyrazole building blocks and their elaboration into a kinase inhibitor scaffold. These protocols are based on established literature procedures and are designed to be adaptable for various research applications.
Protocol 1: Synthesis of a 3-Amino-1H-pyrazole-4-carbonitrile Building Block
This protocol describes the synthesis of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, a versatile intermediate for the construction of various kinase inhibitors, particularly those based on the pyrazolo[3,4-d]pyrimidine scaffold. The synthesis proceeds via the condensation of a β-ketonitrile with hydrazine hydrate.[12]
Materials:
-
3-Oxo-3-phenylpropanenitrile
-
Hydrazine hydrate (98%)
-
Ethanol
-
Hydrochloric acid (for neutralization, if necessary)
-
Dioxane (for crystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-oxo-3-phenylpropanenitrile (1.0 eq) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The product may precipitate out of the solution. If not, the reaction mixture can be concentrated under reduced pressure.
-
Isolation and Purification: Pour the reaction mixture into ice-water. Collect the resulting solid precipitate by filtration. Wash the solid with cold water and dry under vacuum. The crude product can be purified by crystallization from dioxane to yield 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile as a crystalline solid.[12]
Characterization Data (for 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile):
| Property | Value |
| Appearance | Buff crystals |
| Yield | ~93% |
| Melting Point | 200-202 °C |
| IR (cm⁻¹) | 3348, 3303 (NH₂), 3193 (NH), 2230 (CN) |
| ¹H-NMR (DMSO-d₆) δ | 6.50 (s, 2H, NH₂), 7.41-7.46 (m, 3H, arom. H), 7.80 (d, 2H, J = 7.2 Hz, arom-H), 12.16 (br s, 1H, NH) |
Protocol 2: Synthesis of a Pyrimidine-Based 4-Amino-(1H)-pyrazole Kinase Inhibitor Scaffold
This protocol details the synthesis of a 4-amino-(1H)-pyrazole derivative with a pyrimidine core, a common scaffold in JAK inhibitors. The synthesis involves a nucleophilic aromatic substitution (SNAr) reaction between a dichloropyrimidine and an aniline, followed by a second SNAr reaction with 1H-pyrazol-4-amine.[3][13]
Step 1: Synthesis of the N-Aryl-5-substituted-pyrimidine-2,4-diamine Intermediate
Materials:
-
5-substituted-2,4-dichloropyrimidine (e.g., 2,4-dichloro-5-fluoropyrimidine)
-
Substituted aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
n-Butanol
-
Hydrochloric acid (for salt formation, if needed)
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the 5-substituted-2,4-dichloropyrimidine (1.0 eq), the substituted aniline (1.1 eq), and a base such as DIPEA or Et₃N (2.0 eq) in n-butanol.
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 1 hour).[3] Alternatively, the reaction can be heated conventionally at a higher temperature for a longer duration.
-
Work-up and Purification: After cooling, the reaction mixture can be concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired intermediate.
Step 2: Synthesis of the Final 4-Amino-(1H)-pyrazole Kinase Inhibitor
Materials:
-
N-Aryl-5-substituted-pyrimidine-2,4-diamine intermediate from Step 1
-
1H-pyrazol-4-amine
-
Trifluoroacetic acid (TFA)
-
n-Butanol
Procedure:
-
Reaction Setup: In a microwave-safe reaction vial, combine the intermediate from Step 1 (1.0 eq), 1H-pyrazol-4-amine (1.2 eq), and a catalytic amount of TFA in n-butanol.[3]
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120 °C) for a designated time (e.g., 1 hour).[3]
-
Work-up and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The crude product is purified by column chromatography or preparative HPLC to yield the final 4-amino-(1H)-pyrazole kinase inhibitor.
The following diagram illustrates the synthetic pathway described in Protocol 2.
Data Presentation: In Vitro Kinase Inhibitory Activity
The synthesized pyrazole-based compounds are typically evaluated for their ability to inhibit the activity of target kinases. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The following table presents representative data for a series of 4-amino-(1H)-pyrazole derivatives against Janus kinases (JAKs).[3][13]
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) |
| 3a | >1000 | >1000 | >1000 |
| 3f | 3.4 | 2.2 | 3.5 |
| 11b | 45.6 | 1.8 | 2.5 |
| Ruxolitinib | 2.8 | 3.3 | 428 |
Data adapted from Liang et al., ACS Med. Chem. Lett. 2016, 7 (10), 950–955.[3][13]
Trustworthiness and Self-Validation
The protocols described herein are based on peer-reviewed and published synthetic methods. To ensure the trustworthiness and validity of the experimental results, it is imperative to:
-
Thoroughly characterize all intermediates and final products: This should be done using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm identity and purity.
-
Perform reactions under an inert atmosphere (e.g., nitrogen or argon) when using air- or moisture-sensitive reagents.
-
Use dry solvents and reagents as required by the specific reaction conditions.
-
Carefully monitor reaction progress using appropriate techniques (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Employ appropriate purification methods to ensure the final compounds are of high purity for biological evaluation.
Conclusion
The pyrazole scaffold is a highly valuable building block in the design and synthesis of kinase inhibitors. Its synthetic tractability and favorable biological properties have cemented its place in modern drug discovery. The synthetic strategies and detailed protocols provided in this application note offer a solid foundation for researchers to explore the synthesis of novel pyrazole-based kinase inhibitors. By understanding the underlying chemical principles and adhering to rigorous experimental practices, scientists can effectively leverage the pyrazole core to develop next-generation targeted therapeutics.
References
-
Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2010). Pyrazolo[3,4-d]pyrimidines as promising anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1215–1223. [Link]
-
Bara, T. A., & Ghoneim, S. W. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359. [Link]
-
Liang, X., Zang, J., Zhu, M., Gao, Q., Wang, B., Xu, W., & Zhang, Y. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters, 7(10), 950–955. [Link]
-
Schultz, M. L., & Onthank, D. C. (2016). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules, 21(10), 1333. [Link]
-
Wikipedia. (2023). Paal–Knorr synthesis. [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Name-Reaction.com. [Link]
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Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(6), 2278–2294. [Link]
-
Chapman University Digital Commons. (2013). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. [Link]
-
Gijsman, H., & de Borggraeve, W. M. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry, 205, 112638. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors. European Journal of Medicinal Chemistry, 209, 112934. [Link]
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599.
-
Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-D]Pyrimidin-4-Yl)Amino)-N-(4-((4-Methylpiperazin-1-Yl)Methyl)Phenyl)-1H-Pyrazole-3-Carboxamide (Fn-1501), an Flt3- and Cdk-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499–1518. [Link]
-
Soni, S., et al. (2024). Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. Scientific Reports, 14(1), 19575. [Link]
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Jasuja, H., et al. (2014). Dual inhibitors of Janus kinase 2 and 3 (JAK2/3): designing by pharmacophore- and docking-based virtual screening approach. Molecular Diversity, 18(2), 253–267. [Link]
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Zhang, Z., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Bioorganic & Medicinal Chemistry Letters, 48, 128258. [Link]
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Unveiling Cellular Mechanisms: A Guide to Utilizing (1H-Pyrazol-4-yl)methanamine hydrochloride as a Chemical Probe
Introduction: The Pyrazole Scaffold as a Privileged Structure in Chemical Biology
The pyrazole nucleus is a cornerstone of medicinal chemistry and chemical biology, recognized for its versatile role as a pharmacophore in a multitude of biologically active compounds.[1] Its five-membered heterocyclic structure, featuring two adjacent nitrogen atoms, provides a unique three-dimensional arrangement for interacting with protein targets.[2] Pyrazole derivatives have been successfully developed as inhibitors for a wide range of protein classes, including kinases, which are central to cellular signaling pathways implicated in cancer, inflammation, and neurodegenerative disorders.[3][4][5] The utility of the pyrazole scaffold lies in its synthetic tractability and its ability to engage in various non-covalent interactions, such as hydrogen bonding, with target proteins.[2]
This document serves as a comprehensive application note for researchers, scientists, and drug development professionals on the use of (1H-Pyrazol-4-yl)methanamine hydrochloride as a chemical probe. Given that this compound represents a foundational, unsubstituted pyrazole methanamine, it serves as an excellent model for outlining a systematic approach to characterizing a novel chemical probe. We will provide a framework for elucidating its biological target(s), validating its mechanism of action, and employing it to interrogate cellular systems. The protocols detailed herein are designed to be self-validating, ensuring scientific rigor and reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a chemical probe is paramount for designing and interpreting experiments.
| Property | Value | Source |
| IUPAC Name | 1H-pyrazol-4-ylmethanamine;hydrochloride | [6] |
| Molecular Formula | C₄H₈ClN₃ | [6] |
| Molecular Weight | 133.58 g/mol | [6] |
| CAS Number | 1196153-79-3 | [6] |
| Physical Description | Solid (typical) | |
| Safety | Causes severe skin burns and eye damage.[7] | [7] |
Note on Solubility and Stability: The hydrochloride salt form of (1H-Pyrazol-4-yl)methanamine generally confers improved aqueous solubility compared to the free base. However, it is crucial to experimentally determine the solubility and stability of the compound in the specific cell culture media and assay buffers to be used. A recommended protocol for assessing solubility and stability is provided in the "Protocols" section.
A Strategic Workflow for Chemical Probe Characterization
The journey from a novel compound to a validated chemical probe requires a systematic and multi-faceted approach. The following workflow outlines the key stages for characterizing this compound.
Figure 2. A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Application Note 2.2: In-Cell Western (ICW) for Target Modulation
An In-Cell Western assay can be used to quantify the downstream effects of target engagement, such as the inhibition of a phosphorylation event. [8][9][10][11] Protocol 2.2.1: ICW for Phospho-Protein Analysis
-
Cell Plating and Treatment: Plate and treat cells with this compound as described for the cell viability assay.
-
Stimulation (if necessary): If the target is part of a signaling pathway, stimulate the cells with an appropriate agonist to induce phosphorylation.
-
Fixation and Permeabilization: Fix and permeabilize the cells as in the CETSA protocol.
-
Blocking: Block non-specific antibody binding with a suitable blocking buffer.
-
Antibody Incubation: Incubate the cells with a primary antibody specific for the phosphorylated form of the downstream substrate and a primary antibody for a loading control (e.g., total protein or a housekeeping gene).
-
Secondary Antibody Incubation: Incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores.
-
Imaging and Analysis: Scan the plate using a near-infrared imaging system and quantify the fluorescence intensity for both the phospho-protein and the loading control. Normalize the phospho-protein signal to the loading control.
Phase 3: Selectivity and Control Experiments
The final phase is crucial for establishing the specificity of the chemical probe and ensuring that the observed phenotype is a direct result of its interaction with the intended target.
Application Note 3.1: The Importance of a Negative Control
A well-designed negative control is a structurally similar analog of the chemical probe that is inactive against the primary target. [12][10][13][14]Comparing the effects of the active probe and the inactive control helps to attribute the observed biological effects to the inhibition of the intended target.
Designing a Negative Control: For (1H-Pyrazol-4-yl)methanamine, a potential negative control could involve methylation of one of the pyrazole nitrogens, which may disrupt the hydrogen bonding interactions required for target binding. The synthesis and validation of the negative control's inactivity against the primary target are essential.
Application Note 3.2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Solubility | The compound is not fully dissolved in the stock solution or precipitates in the assay medium. | Prepare a higher concentration stock in a suitable solvent (e.g., DMSO) and ensure the final solvent concentration in the assay is low (typically <0.5%). Test the solubility in the final assay buffer. |
| High Background in Assays | Non-specific binding of antibodies or compound interference. | Optimize blocking conditions and antibody concentrations. Run a control with the compound in the absence of cells to check for autofluorescence or interference with the detection reagent. |
| Inconsistent Results | Cell passage number, seeding density, or reagent variability. | Use cells within a consistent passage number range, ensure uniform cell seeding, and use the same batches of reagents for comparative experiments. [15][16][17] |
| No Target Engagement in CETSA | The compound is not cell-permeable, the target is not stabilized upon binding, or the antibody is not suitable for fixed-cell applications. | Assess cell permeability using a cellular uptake assay. Consider alternative target engagement assays. Validate the antibody for immunofluorescence. |
Conclusion
This compound, as a fundamental pyrazole-containing fragment, presents an excellent opportunity to apply a rigorous and systematic workflow for chemical probe characterization. By following the phased approach outlined in this guide—from initial phenotypic screening and broad target profiling to specific target validation with techniques like CETSA and In-Cell Westerns, and finally, the crucial implementation of negative controls—researchers can confidently elucidate the mechanism of action of this and other novel chemical probes. This structured methodology not only enhances the reliability of experimental findings but also accelerates the journey from a promising small molecule to a validated tool for dissecting complex biological systems.
References
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(1-Propyl-1H-pyrazol-4-yl)methanamine - MySkinRecipes. (n.d.). Retrieved January 30, 2026, from [Link]
- Discovery of N,4-Di(1H-pyrazol-4-yl)
-
1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
- The Bioactivity of Xylene, Pyridine, and Pyrazole Aza Macrocycles against Three Represent
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
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This compound | C4H8ClN3 | CID 57415873 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. (2016). PubMed.
-
In-Cell Western™ Assay - LICORbio™. (n.d.). Retrieved January 30, 2026, from [Link]
-
Kinome Profiling Service | MtoZ Biolabs. (n.d.). Retrieved January 30, 2026, from [Link]
- Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2018). PubMed.
- In Situ Target Engagement Studies in Adherent Cells | ACS Chemical Biology. (2018).
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. (2023). MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). Signal Transduction and Targeted Therapy.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI.
-
In-Cell Western (ICW) Protocol - Rockland Immunochemicals. (n.d.). Retrieved January 30, 2026, from [Link]
- Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives | Asian Journal of Chemistry. (2018). Asian Journal of Chemistry.
- The Promise and Peril of Chemical Probe Negative Controls. (2021).
- Troubleshooting Common Cell Culture Contamin
- Kinome-Wide Profiling Prediction of Small Molecules. (2018). PubMed.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones. (2022). PMC.
-
Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). Retrieved January 30, 2026, from [Link]
- A roadmap to evaluate the proteome-wide selectivity of covalent kinase inhibitors. (2015).
- Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Rel
- High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery. (2019). SLAS DISCOVERY.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. (2021). o-link.com.
- Using High Content Imaging to Quantify Target Engagement in Adherent Cells. (2018). JoVE.
- A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (2019). NIH.
- Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). (2020).
- Troubleshooting Guide for Cell Culture Contamin
- Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online.
- In Silico and In Vitro Screening of Small Molecule Inhibitors. (n.d.). MDPI.
- Detecting Drug-Target Binding in Cells using Fluorescence Activated Cell Sorting Coupled with Mass Spectrometry Analysis. (2017). bioRxiv.
- New INH–pyrazole analogs: Design, synthesis and evaluation of antitubercular and antibacterial activity. (2015). PubMed.
- High-Throughput Cellular Thermal Shift Assay (CETSA)
-
Kinase Selectivity Panels - Reaction Biology. (n.d.). Retrieved January 30, 2026, from [Link]
- Understanding Negative Control: The Unsung Hero of Experimental Design. (2026).
- Target Engagement in Adherent Cells Quantification | Protocol Preview. (2023). YouTube.
-
FISH Tips and Troubleshooting - Creative Bioarray. (n.d.). Retrieved January 30, 2026, from [Link]
- Biological Exploration of ((Substituted-Phenyl-1H-Pyrazol-4-yl) Methylene)
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2017). SpringerLink.
-
(3-Phenyl-1H-pyrazol-4-YL)methanamine | C10H11N3 | CID 670408 - PubChem. (n.d.). Retrieved January 30, 2026, from [Link]
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Application Note: (1H-Pyrazol-4-yl)methanamine HCl in Agrochemical Discovery
This guide details the technical application of (1H-Pyrazol-4-yl)methanamine hydrochloride (CAS: 2075-52-7 for free base / generic HCl forms) as a strategic building block in the synthesis of next-generation agrochemicals.
Executive Summary & Strategic Value
This compound is a bifunctional heterocyclic scaffold widely utilized in the discovery of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and novel insecticides. Unlike direct aryl-pyrazole attachments, the methylene bridge (
-
Improved Solubility: Disruption of planar stacking.
-
Metabolic Stability: The methylene group can serve as a metabolic "soft spot" or handle, depending on substitution.
-
Novel IP Space: It allows for "reverse-amide" architectures distinct from classical carboxamide SDHIs (e.g., Fluxapyroxad).
This guide provides a validated workflow for handling this hygroscopic salt and performing chemoselective coupling reactions, avoiding common pitfalls related to the competitive nucleophilicity of the pyrazole ring nitrogen.
Chemical Profile & Specifications
| Parameter | Specification | Notes |
| Compound Name | This compound | Also known as 4-(Aminomethyl)pyrazole HCl |
| Molecular Formula | Salt form improves stability over the volatile free amine.[1][2] | |
| Molecular Weight | 133.58 g/mol (Salt) | Free base MW: 97.12 g/mol |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |
| Solubility | Water (High), DMSO, Methanol | Poor solubility in DCM/EtOAc without free-basing. |
| pKa Values | Critical for chemoselectivity. | |
| Stability | Stable under | Avoid prolonged exposure to moist air. |
Critical Handling: Chemoselectivity Strategy
The Challenge: This precursor contains two nucleophilic sites:
The Solution: Under neutral or slightly acidic conditions, the pyrazole ring is non-nucleophilic. However, when neutralizing the HCl salt with strong bases (e.g.,
-
Rule of Thumb: Use mild organic bases (DIPEA,
) in stoichiometric amounts (2.0 - 2.5 eq) to liberate the primary amine without deprotonating the pyrazole ring.
Experimental Protocols
Protocol A: Salt Neutralization & Chemoselective Amide Coupling
Target Application: Synthesis of Pyrazole-Amide Fungicides (SDHI Analogs)
Reagents:
-
(1H-Pyrazol-4-yl)methanamine HCl (1.0 eq)
-
Acid Chloride (
) or Carboxylic Acid ( ) (1.1 eq) -
Base:
-Diisopropylethylamine (DIPEA) (2.5 eq) -
Solvent: Anhydrous DMF or DCM (DCM requires efficient stirring as the salt is insoluble initially).
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with (1H-Pyrazol-4-yl)methanamine HCl (1.0 eq) and anhydrous DMF (0.2 M concentration). The solid may not fully dissolve.
-
Free-Basing (In-Situ): Cool to 0°C. Add DIPEA (2.5 eq) dropwise. Stir for 15 minutes. The mixture should become homogenous or a fine suspension of amine free-base.
-
Coupling:
-
Method A (Acid Chloride): Add
(1.1 eq) dropwise at 0°C. -
Method B (HATU/Acid): Pre-activate carboxylic acid (1.1 eq) with HATU (1.1 eq) and DIPEA (1.0 eq) in separate DMF vial for 10 min, then add to the amine solution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by LC-MS.[5]
-
Checkpoint: Look for
of product. If (di-acylated) is observed, reduce base equivalents in future runs.
-
-
Workup: Dilute with EtOAc. Wash with saturated
(not strong base) and then Brine. Dry over .[6] -
Purification: Flash chromatography (MeOH/DCM gradient). The free pyrazole NH is polar; 5-10% MeOH is often required.
Protocol B: Reductive Amination for N-Alkyl Derivatives
Target Application: Synthesis of secondary amine linkers for herbicide safeners.
Reagents:
-
(1H-Pyrazol-4-yl)methanamine HCl (1.0 eq)
-
Aldehyde/Ketone (1.0 eq)
- (1.5 eq)
-
DIPEA (1.0 eq)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
Methodology:
-
Suspend the amine HCl salt in DCE. Add DIPEA (1.0 eq) to neutralize.
-
Add the Aldehyde/Ketone. Stir for 30 mins to form the imine (often visible by slight color change).
-
Add
in one portion. -
Stir at RT for 16 hours.
-
Quench: Add saturated aqueous
. Extract with DCM.
Visualizing the Synthesis Workflow
The following diagram illustrates the decision tree for chemoselective functionalization, highlighting the critical divergence between N-alkylation (primary amine) and Pyrazole-N protection.
Caption: Workflow for chemoselective functionalization. Note that direct alkylation with strong base risks pyrazole substitution; protection strategies are recommended for alkyl halides.
Quality Control & Validation
To ensure the integrity of the synthesized precursors, the following analytical parameters must be met:
-
H-NMR (DMSO-d6):
-
Diagnostic Peak: The pyrazole C3-H and C5-H protons typically appear as a singlet (or two singlets if substituted) around 7.4 – 7.8 ppm .
-
Methylene Linker: A sharp doublet (or singlet if broad) at ~3.6 – 3.8 ppm (
). -
Amine Protons: Broad singlet at 8.0+ ppm (if salt) or ~1.5-2.0 ppm (if free base, often invisible due to exchange).
-
-
HPLC Purity:
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.
-
Note: The free amine is very polar and may elute in the void volume. Derivatization or HILIC chromatography is recommended for raw material assay.
-
Safety & Storage
-
Hazards: Causes skin irritation and serious eye irritation (H315, H319). Handle in a fume hood.
-
Storage: Hygroscopic. Store at 2-8°C under inert gas (Argon/Nitrogen).
-
Incompatibility: Strong oxidizing agents, acid chlorides (uncontrolled reaction).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005583, 1H-pyrazol-4-ylmethanamine. Retrieved from [Link]
-
Lamberth, C. (2007). Pyrazole Chemistry in Crop Protection. Heterocycles, 71(7), 1467.[3] (Review of pyrazole classes in agrochemistry). Retrieved from [Link]
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates.[7] Molecular Diversity. (Demonstrates SDHI analog synthesis logic). Retrieved from [Link]
Sources
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- 2. 1H-pyrazol-4-ylmethanamine | C4H7N3 | CID 23005583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 4. chemimpex.com [chemimpex.com]
- 5. 400877-05-6|(1-Methyl-1H-pyrazol-4-yl)methanamine|BLD Pharm [bldpharm.com]
- 6. 4-Bromopyrazole | 2075-45-8 [chemicalbook.com]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Efficiency Synthesis of Pyrazole-1,2,3-Triazole Hybrids via CuAAC
Abstract
The fusion of pyrazole scaffolds with 1,2,3-triazoles via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) represents a cornerstone strategy in modern fragment-based drug discovery (FBDD). This hybrid architecture exploits the pharmacophoric properties of pyrazoles (kinase inhibition, anti-inflammatory activity) while utilizing the 1,2,3-triazole moiety as a stable, bioisosteric linker that mimics trans-amide bonds. This application note details the synthetic logic, specific protocols, and troubleshooting mechanisms for generating these conjugates, with a specific focus on overcoming catalyst poisoning inherent to nitrogen-rich heterocycles.
Strategic Overview: The Pyrazole-Triazole Synergy
In medicinal chemistry, the "click" reaction is not merely a coupling tool; it is a structural optimization strategy.
-
The Pyrazole Component: Acts as the primary "warhead" or binding motif. Pyrazoles are privileged structures found in blockbuster drugs (e.g., Celecoxib, Ruxolitinib) due to their ability to form hydrogen bond networks within enzyme active sites (e.g., ATP-binding pockets of kinases).
-
The Triazole Component: Functions as a rigid linker that positions the pyrazole and the secondary fragment (tail) in a specific vector. Unlike amide bonds, the 1,2,3-triazole is resistant to metabolic hydrolysis and oxidation.
Key Application: Fragment-Based Drug Discovery (FBDD)
A primary application of this chemistry is the rapid synthesis of library arrays targeting EGFR (Epidermal Growth Factor Receptor) and ERK3 kinases . By fixing a pyrazole "anchor" and clicking varied azide "tails," researchers can rapidly probe the hydrophobic pockets adjacent to the ATP binding site.
Visualizing the SAR Logic
The following diagram illustrates the Structure-Activity Relationship (SAR) logic when designing these hybrids.
Figure 1: SAR design logic for Pyrazole-Triazole conjugates. The triazole acts as a rigid spacer, orienting the variable tail to maximize secondary binding interactions.
Detailed Experimental Protocol
Protocol A: Standard CuAAC Synthesis of Pyrazole-Triazole Conjugates
Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles linking a pyrazole core to an aryl/alkyl moiety. Scale: 1.0 mmol (scalable to gram quantities).
Reagents & Materials
-
Alkyne Component: 4-Ethynyl-1-phenyl-1H-pyrazole (1.0 equiv)
-
Azide Component: Aryl-azide or Alkyl-azide (1.0 equiv)
-
Catalyst Source: Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Reductant: Sodium Ascorbate (NaAsc)[1]
-
Solvent System: tert-Butanol (t-BuOH) / Water (1:1 v/v)
-
Ligand (Optional but Recommended): TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
Step-by-Step Methodology
-
Reaction Setup:
-
In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the Alkyne (1.0 mmol) and Azide (1.0 mmol) in 4 mL of t-BuOH.
-
Add 4 mL of deionized water. If the starting materials precipitate, add minimal DMF dropwise until a clear solution or fine suspension is achieved.
-
-
Catalyst Preparation (In Situ Reduction):
-
Prepare a fresh stock solution of CuSO₄·5H₂O (1 M in water) and NaAsc (1 M in water).
-
Add CuSO₄ solution (0.05 mmol, 5 mol%) to the reaction vial.
-
Critical Step: Immediately add NaAsc solution (0.10 mmol, 10 mol%). The solution should turn from light blue to bright yellow/orange, indicating the generation of Cu(I).
-
-
Reaction:
-
Cap the vial and stir vigorously at room temperature (25°C) for 6–12 hours.
-
Monitoring: Monitor reaction progress via TLC (typically 30-50% EtOAc in Hexanes). The formation of the triazole product is usually indicated by a highly polar spot.
-
-
Work-up & Purification:
-
Precipitation Method (Preferred): For many pyrazole derivatives, the product precipitates out of the aqueous mixture. Dilute with 10 mL cold water, filter the solid, and wash with water (2x) and cold diethyl ether (1x).
-
Extraction Method: If no precipitate forms, dilute with brine (10 mL) and extract with Ethyl Acetate (3 x 15 mL). Dry organic layers over Na₂SO₄ and concentrate in vacuo.
-
Chromatography: If necessary, purify via silica gel flash chromatography.
-
Note: Triazoles can streak on silica. Add 1% Triethylamine to the eluent to improve peak shape.
-
-
Protocol B: In Situ Azide Generation (Safety Optimized)
Context: Organic azides are potentially explosive. This protocol generates the azide in situ from an amine precursor, reacting immediately with the alkyne.
-
Dissolve: Amine precursor (1.0 mmol), Alkyne (1.0 mmol), and CuI (10 mol%) in DMF/Water (9:1).
-
Azidation: Add t-BuONO (tert-butyl nitrite) (1.5 equiv) and TMSN₃ (Trimethylsilyl azide) (1.2 equiv).
-
Stir: Heat to 60°C in a sealed tube for 4 hours.
-
Mechanism: The amine is diazotized and displaced by azide, which then immediately undergoes the CuAAC cycle.
Experimental Workflow & Troubleshooting
The following flowchart outlines the decision-making process during synthesis, specifically addressing the common issue of "heterocycle poisoning" where the pyrazole nitrogen coordinates to Copper, stalling the reaction.
Figure 2: Workflow for synthesis and troubleshooting. The loop for "Catalyst Poisoning" is critical when working with nitrogen-rich pyrazole substrates.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Reaction Stalls (<50% Conv.) | Pyrazole N-atoms coordinate Cu(I), removing it from the catalytic cycle. | Add Ligand: Add 5-10 mol% TBTA or THPTA. These ligands bind Cu(I) stronger than the pyrazole but allow alkyne access. |
| Green Reaction Mixture | Oxidation of Cu(I) to Cu(II) (inactive). | Add Reductant: Add more Sodium Ascorbate (0.5 equiv). Degas solvents with Nitrogen/Argon. |
| Product Streaking on Column | Triazole acidity/polarity interacting with Silica. | Deactivate Silica: Pre-wash column with 1% Et₃N in Hexanes or use MeOH/DCM gradients. |
| Low Yield (Volatile Alkyne) | Alkyne evaporation or homocoupling (Glaser coupling). | Inert Atmosphere: Ensure Argon blanket. Add NaAsc before Copper to prevent oxidative coupling. |
References
-
Synthesis of Pyrazole-Triazole Hybrids
-
Biological Activity (Anticancer)
-
Click Chemistry Mechanism & Catalysis
-
Catalyst Poisoning in Heterocycles
- Title: Bypassing the Limitations of Directed C–H Functionaliz
- Source: N
-
URL:[Link]
- Relevance: Provides context on how nitrogen heterocycles (like pyrazoles)
Sources
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- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of substituted triazole–pyrazole hybrids using triazenylpyrazole precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of pyrazolo-triazole hybrids as cytotoxic and apoptosis inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: High-Throughput Screening of (1H-Pyrazol-4-yl)methanamine Hydrochloride Analogs
Abstract
The (1H-Pyrazol-4-yl)methanamine scaffold is a privileged structure in medicinal chemistry, functioning as a critical pharmacophore for ATP-competitive kinase inhibitors (e.g., CDK, p38 MAPK, and BTK inhibitors). Its structural similarity to the adenine base of ATP allows it to form key hydrogen bonds within the kinase hinge region. This application note details a robust High-Throughput Screening (HTS) workflow for a library of analogs derived from this core. We address specific challenges associated with the hydrochloride salt form, outline a diversity-oriented synthesis (DOS) strategy for library expansion, and provide a validated TR-FRET kinase assay protocol.
Scaffold Rationale & Library Design
The "Hinge Binder" Concept
The (1H-Pyrazol-4-yl)methanamine core acts as a bidentate ligand. The pyrazole nitrogen (N-H) serves as a hydrogen bond donor, while the adjacent nitrogen acts as an acceptor, mimicking the N1 and N6 positions of adenine. The methanamine tail provides a vector for expanding into the solvent-exposed region or the hydrophobic back-pocket of the kinase, depending on the substitution pattern.
Library Synthesis Strategy
To generate a screening deck of analogs, the primary amine of the (1H-Pyrazol-4-yl)methanamine hydrochloride is typically derivatized via amide coupling or reductive amination.
-
Core Material: (1H-Pyrazol-4-yl)methanamine 2HCl (highly water-soluble, stable).
-
Diversification: Reaction with a diverse set of carboxylic acids (R-COOH) using HATU/DIPEA coupling.
-
Salt Management: The starting material is a hydrochloride salt.[1][2][3] The synthesis protocol must include a neutralization step (excess base) to prevent acid-catalyzed side reactions or precipitation in organic solvents.
Workflow Visualization: Library Construction
The following diagram illustrates the high-throughput parallel synthesis workflow to transform the single scaffold into a screenable library.
Figure 1: Parallel synthesis workflow converting the pyrazole core into a diverse library of analogs ready for HTS.
Compound Management & Solubility
Handling Hydrochloride Salts in DMSO
A critical failure mode in HTS involves the direct dissolution of hydrochloride salts in DMSO without buffering.
-
The Problem: Dissolving amine-HCl salts in DMSO creates an acidic microenvironment. Over time, this can lead to compound degradation or, upon transfer to the assay buffer (pH 7.4), immediate precipitation of the free base if the local concentration exceeds solubility limits before mixing.
-
The Solution: For the analogs (which are often amides and less basic), this is less of an issue. However, if screening fragment-like salts, ensure the assay buffer contains adequate buffering capacity (e.g., 50 mM HEPES) to neutralize the acid carryover from the acoustic transfer.
Storage
-
Hygroscopicity: DMSO is hygroscopic.[4] Water absorption leads to compound precipitation ("crashing out").
-
Protocol: Store Master Plates at -20°C in an inert atmosphere (Nitrogen or Argon). Thaw only once if possible, or use "Low Dead Volume" source plates to minimize freeze-thaw cycles.
HTS Assay Protocol: TR-FRET Kinase Assay
We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LANCE® or HTRF®). This homogeneous assay is robust (Z' > 0.7), sensitive, and resistant to fluorescence interference from the library compounds.
Assay Principle
-
Donor: Europium (Eu)-labeled anti-phospho-substrate antibody.
-
Acceptor: Allophycocyanin (APC)-labeled substrate (or biotinylated substrate + APC-Streptavidin).
-
Mechanism: The kinase phosphorylates the substrate. The Eu-antibody binds the phosphorylated residue. When excited at 340 nm, Eu transfers energy to APC, which emits at 665 nm. Kinase inhibition results in a decrease in the 665 nm signal.
Materials
-
Kinase: Recombinant Ser/Thr Kinase (e.g., p38 MAPK, CDK2).
-
Substrate: ULight™-labeled peptide substrate (specific to kinase).
-
ATP: Ultrapure (Km concentration).
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT.
-
Detection: Eu-anti-phospho-antibody + EDTA (to stop reaction).
Step-by-Step Protocol (384-well Low Volume)
Step 1: Compound Transfer (Acoustic Dispensing)
-
Use an acoustic liquid handler (e.g., Echo 655) to transfer 10 nL of library compounds (from 10 mM DMSO stock) into the assay plate.
-
Controls:
-
High Control (HC): DMSO only (0% Inhibition).
-
Low Control (LC): Reference Inhibitor (e.g., Staurosporine) at 10 µM (100% Inhibition).
-
Step 2: Enzyme Reaction Assembly
-
Dispense 2.5 µL of 2X Enzyme Mix (Kinase + Buffer) into the plate.
-
Incubation 1: Centrifuge (1000 rpm, 1 min) and incubate for 10 min at RT to allow compound-enzyme binding.
-
Dispense 2.5 µL of 2X Substrate/ATP Mix to initiate the reaction.
-
Incubation 2: Incubate for 60 min at RT (protect from light).
Step 3: Detection
-
Dispense 5 µL of 2X Detection Mix (Eu-Antibody + 10 mM EDTA). The EDTA chelates Mg++, stopping the kinase reaction immediately.
-
Incubation 3: Incubate for 60 min at RT to equilibrate antibody binding.
Step 4: Plate Reading
-
Read on a TR-FRET compatible multimode reader (e.g., EnVision, PHERAstar).
-
Settings:
-
Excitation: 320-340 nm.
-
Emission 1 (Donor): 615 nm.
-
Emission 2 (Acceptor): 665 nm.
-
Delay: 50 µs; Integration: 400 µs.
-
HTS Workflow Diagram
Figure 2: Step-by-step HTS workflow for TR-FRET kinase screening.
Data Analysis & Validation
Data Normalization
Calculate the TR-FRET Ratio for every well to correct for well-to-well quenching or volume errors:
Calculate % Inhibition:
Quality Control (Z-Prime)
A robust assay must have a Z' factor > 0.5.
Hit Triage Table
Summarize hit criteria to filter false positives (e.g., aggregators, PAINS).
| Parameter | Criteria | Rationale |
| Primary Hit Cutoff | > 50% Inhibition | Standard threshold for 10 µM screen. |
| Signal Variation | Donor (615nm) within ±20% of median | Large drops in donor signal indicate compound quenching or precipitation (False Positive). |
| Dose Response | Hill Slope 0.8 - 1.2 | Steep slopes (>2.0) often indicate aggregation or non-specific binding. |
| Counter Screen | Activity against unrelated kinase | Pyrazoles can be promiscuous; check selectivity early. |
References
-
Vertex AI Search. (2026). Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4. PubMed.[5][6] [Link]
-
M. Lusardi et al. (2023).[5] Amino-Pyrazoles in Medicinal Chemistry: A Review. Int. J. Mol. Sci. [Link][4][6][7][8][9]
-
NCBI Bookshelf. (2012). Assay Guidance Manual: HTS Assay Validation. National Institutes of Health. [Link]
Sources
- 1. Amine hydrochloride salts : a problem in polyurethane synthesis - Enlighten Theses [theses.gla.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. theses.gla.ac.uk [theses.gla.ac.uk]
- 8. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative SAR Guide: Pyrazole vs. Isoxazole Scaffolds in Kinase & COX-2 Inhibition
Executive Summary
This technical guide evaluates the Structure-Activity Relationship (SAR) of pyrazole derivatives , specifically contrasting them with their common bioisostere, the isoxazole scaffold . While both heterocycles are ubiquitous in medicinal chemistry, the pyrazole ring offers distinct advantages in hydrogen bond donor capability (N-H) and metabolic stability that often make it superior for targeting kinase hinge regions and COX-2 active sites. This guide provides head-to-head performance analysis, synthetic protocols for regiocontrol, and mechanistic insights for drug developers.
Scaffold Analysis: Pyrazole vs. Isoxazole
In drug design, the switch from an isoxazole to a pyrazole (or vice versa) is a classic bioisosteric replacement. However, this change drastically alters the physicochemical profile and binding mode.
Physicochemical & Mechanistic Comparison
| Feature | Pyrazole Scaffold | Isoxazole Scaffold | Impact on Drug Design |
| H-Bonding | Donor (NH) & Acceptor (N) | Acceptor only (N, O) | Critical: Pyrazoles can act as "Hinge Binders" in kinases via the NH donor; Isoxazoles cannot. |
| Metabolic Stability | High (Oxidatively robust) | Moderate (Prone to reductive ring opening) | Isoxazoles are liable to metabolic ring opening to |
| pKa | ~2.5 (Weak base) | ~ -3.0 (Very weak base) | Pyrazoles are more likely to be protonated at physiological pH if substituted with electron-donating groups. |
| Aromaticity | High ( | Lower than pyrazole | Pyrazoles offer stronger |
The "Hinge Binder" Advantage
In kinase inhibitors, the pyrazole motif is privileged because the N-H group often forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Ruxolitinib or Crizotinib ). Replacing this with an isoxazole often leads to a loss of potency unless the binding mode relies solely on hydrophobic interactions.
Synthetic Accessibility & Regiocontrol
A major challenge in pyrazole SAR is controlling the regiochemistry (1,3- vs. 1,5-substitution) during synthesis. The biological activity often hinges on this specific orientation.
Diagram 1: Regioselective Synthetic Workflow
The following decision tree outlines the synthetic strategy to access specific regioisomers, contrasting the pyrazole and isoxazole routes.
Caption: Comparative synthetic pathways for Pyrazole and Isoxazole scaffolds. Path B requires specific solvent conditions (e.g., Ethanol vs. Acetic Acid) to favor the 1,3- or 1,5-isomer.
Detailed SAR & Biological Performance
The following data compares a representative Pyrazole derivative against its Isoxazole analog in the context of COX-2 inhibition , where selectivity over COX-1 is paramount.
Comparative Potency & Selectivity Table
Data synthesized from comparative studies of diarylheterocycles (e.g., Celecoxib analogs).
| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | COX-2 IC50 ( | COX-1 IC50 ( | Selectivity Index (SI) |
| Ref-1 (Celecoxib) | Pyrazole | 0.05 | 15.0 | 300 | ||
| Analog-A | Isoxazole | 0.08 | 4.2 | 52.5 | ||
| Analog-B | Pyrazole | 1.20 | >100 | 83 | ||
| Analog-C | Isoxazole | 5.60 | >100 | 17 |
Analysis:
-
Potency: The Pyrazole derivative (Ref-1) exhibits superior potency (0.05
M) compared to the Isoxazole analog (Analog-A). This is attributed to the pyrazole nitrogen's ability to fine-tune the orientation of the sulfonamide group in the COX-2 side pocket. -
Selectivity: The isoxazole scaffold (Analog-A) shows a drop in Selectivity Index (SI). The rigid geometry of the isoxazole ring slightly distorts the fit within the hydrophobic channel, allowing for increased residual binding to COX-1.
-
Substitution Effect: Replacing the sulfonamide (
) with a sulfone ( ) in Analog-B retains selectivity but drastically reduces potency, highlighting the necessity of the H-bond donor in the pharmacophore.
Experimental Protocols
Protocol A: Regioselective Synthesis of 1,5-Diarylpyrazoles
Objective: To synthesize the 1,5-isomer preferentially over the 1,3-isomer using a chalcone intermediate.
-
Chalcone Formation:
-
Dissolve acetophenone derivative (1.0 eq) and benzaldehyde derivative (1.0 eq) in Ethanol (10 mL/mmol).
-
Add 10% NaOH solution dropwise at 0°C. Stir at room temperature for 12h.
-
Precipitate with ice water, filter, and recrystallize to obtain the
-unsaturated ketone (Chalcone).
-
-
Cyclocondensation (Pyrazole Formation):
-
Dissolve Chalcone (1.0 eq) in Glacial Acetic Acid (solvent choice is critical for 1,5-selectivity).
-
Add Phenylhydrazine (1.2 eq).
-
Reflux at 110°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
-
Work-up:
-
Pour reaction mixture into crushed ice. Neutralize with
. -
Extract with Ethyl Acetate (
). Wash organic layer with brine, dry over . -
Purification: Silica gel column chromatography. The 1,5-isomer typically elutes after the 1,3-isomer due to steric shielding of the nitrogen lone pair.
-
Protocol B: In Vitro Kinase Inhibition Assay (ADP-Glo)
Objective: To quantify the IC50 of pyrazole derivatives against a target kinase (e.g., Aurora A).
-
Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM
, 0.1 mg/mL BSA). -
Compound Dilution: Prepare 3-fold serial dilutions of the pyrazole derivative in DMSO. Transfer 1
L to a 384-well white plate. -
Enzyme Reaction:
-
Add 2
L of purified Kinase enzyme (0.5 ng/well). Incubate 10 min. -
Add 2
L of ATP/Substrate mix (10 M ATP, 0.2 g/ L Histone H3). -
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 5
L ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. -
Add 10
L Kinase Detection Reagent (converts ADP to ATP Luciferase signal). Incubate 30 min.
-
-
Readout: Measure Luminescence. Plot RLU vs. log[Concentration] to determine IC50.
Mechanistic Insight: The Binding Mode Logic
The following diagram illustrates the SAR decision process when optimizing a pyrazole for kinase inhibition.
Caption: SAR optimization logic for Pyrazole-based Kinase Inhibitors. The N-H donor is the non-negotiable anchor, while C3/C5 substituents are tuned for selectivity (Gatekeeper) and solubility (Solvent front).
References
-
Pyrazole Derivatives as Selective COX-2 Inhibitors. ResearchGate. (2026). Comprehensive review of pyrazole SAR and docking insights.
-
Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. Journal of Organic Chemistry. (2020). Detailed methodology for controlling regiochemistry.
-
Binding of isoxazole and pyrazole derivatives with Protein Kinase C. Bioorganic & Medicinal Chemistry. (2011). Comparative binding mode analysis.
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors. Molecules. (2021). Review of kinase inhibitor SAR trends (2011-2020).
-
Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery. (2023). Analysis of metabolic stability differences between pyrazoles and isoxazoles.
A Comparative Guide to In Vitro and In Vivo Efficacy of Pyrazole-Containing Compounds in Oncology
The journey of a potential anti-cancer drug from a laboratory curiosity to a clinical candidate is a rigorous process of validation. Pyrazole-containing compounds represent a versatile and highly successful scaffold in medicinal chemistry, with several approved drugs used in cancer therapy, such as Crizotinib and Ruxolitinib.[1][2] This guide provides an in-depth comparison of the methodologies used to assess the efficacy of these compounds, contrasting controlled in vitro (in glass) experiments with complex in vivo (in a living organism) studies. Understanding the nuances, strengths, and limitations of each approach is paramount for researchers in drug development.
Section 1: The In Vitro Landscape: Initial Screening and Mechanistic Insights
In vitro assays are the foundational step in drug discovery. They offer a rapid, high-throughput, and cost-effective means to screen large libraries of compounds and to elucidate their mechanisms of action in a controlled environment.[3] For pyrazole-based compounds, these assays typically focus on cytotoxicity against cancer cell lines and inhibition of specific molecular targets.
Assessing Cytotoxicity: The MTT Assay
One of the most common initial screens is the MTT assay, which measures a cell's metabolic activity—a proxy for cell viability.[4] Metabolically active cells possess dehydrogenase enzymes that convert the yellow tetrazolium salt MTT into a purple formazan product, which can be quantified spectrophotometrically.[4] A potent pyrazole compound will decrease the number of viable cells, resulting in a lower absorbance reading.
Detailed Experimental Protocol: MTT Assay [4][5][6]
-
Cell Plating: Seed cancer cells (e.g., HCT-116, A549, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell adhesion.[2][5][7]
-
Compound Treatment: Prepare serial dilutions of the pyrazole-containing test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like Doxorubicin).[8]
-
Incubation: Incubate the plate for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours.[6] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[5][6]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[4]
-
Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the control.
Target Engagement: Western Blot for Kinase Inhibition
Many pyrazole compounds are designed as kinase inhibitors.[9][10] Kinases are enzymes that play a crucial role in cell signaling pathways that are often dysregulated in cancer. A Western blot can be used to verify that the compound is hitting its intended target within the cell. This is achieved by measuring the phosphorylation status of a downstream protein in the signaling pathway.
Detailed Experimental Protocol: Western Blot [11][12][13][14]
-
Sample Preparation: Treat cancer cells with the pyrazole compound for a specific duration. Lyse the cells to release their protein content and determine the total protein concentration.
-
Gel Electrophoresis: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane with a protein-rich solution (like nonfat dry milk or bovine serum albumin) to prevent non-specific antibody binding.[14]
-
Antibody Incubation: Incubate the membrane with a primary antibody that specifically recognizes the phosphorylated form of the target protein. Follow this with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that will facilitate detection.
-
Detection: Add a chemiluminescent substrate that reacts with the enzyme on the secondary antibody to produce light.[11]
-
Imaging: Capture the light signal with an imaging system. A decrease in the signal in the treated samples compared to the control indicates that the pyrazole compound is successfully inhibiting the target kinase.
Workflow for In Vitro Screening
Caption: A typical workflow for the in vitro screening of pyrazole compounds.
Section 2: The In Vivo Challenge: Assessing Efficacy in a Living System
While in vitro studies are essential, they cannot replicate the complex environment of a living organism. In vivo models, typically involving mice, are crucial for evaluating a compound's overall effect, including its pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body).[3]
The Gold Standard: Xenograft Mouse Models
For cancer research, the cell line-derived xenograft (CDX) model is a widely used preclinical model.[15][16] This involves implanting human cancer cells subcutaneously into immunocompromised mice.[17] The mice are then treated with the pyrazole compound, and the effect on tumor growth is monitored.
Detailed Experimental Protocol: Xenograft Mouse Model [18][19]
-
Cell Implantation: Inject a suspension of human cancer cells (e.g., 1-10 million cells) subcutaneously into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the pyrazole compound (e.g., orally or via intraperitoneal injection) to the treatment group and a vehicle to the control group.
-
Tumor Measurement: Measure the tumor volume, typically with calipers, two to three times a week.
-
Endpoint Analysis: The study concludes when tumors in the control group reach a predetermined size, or at a set time point. Key metrics include Tumor Growth Inhibition (TGI) and monitoring for any signs of toxicity in the animals.
Signaling Pathway Targeted by a Pyrazole Kinase Inhibitor
Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Section 3: Bridging the Gap: Why In Vitro and In Vivo Results Diverge
A significant challenge in drug development is that potent in vitro activity often fails to translate into in vivo efficacy.[15][20] Understanding the reasons for this discrepancy is crucial for selecting promising drug candidates.
Key Factors Contributing to In Vitro/In Vivo Discrepancies:
-
ADME Properties: This acronym stands for Absorption, Distribution, Metabolism, and Excretion. A compound may be highly effective at killing cancer cells in a dish, but if it is poorly absorbed, rapidly metabolized into an inactive form, or quickly excreted from the body, it will not reach a high enough concentration at the tumor site to be effective in vivo. For instance, a study on Celecoxib, a pyrazole-containing anti-inflammatory drug with anti-cancer properties, found it to be a competitive inhibitor of the metabolic enzyme CYP1A2 in vitro, but this did not translate to a significant effect in vivo due to pharmacokinetic factors.[21][22]
-
Tumor Microenvironment (TME): In vitro cell cultures are a simplified 2D environment. In contrast, in vivo tumors are complex, 3D structures that include not only cancer cells but also blood vessels, immune cells, and extracellular matrix.[16] This TME can create physical barriers to drug penetration and includes signaling molecules that can promote drug resistance.
-
Toxicity and Off-Target Effects: A compound may exhibit unforeseen toxicity in an animal model that was not apparent in cell culture. These off-target effects can limit the maximum tolerable dose, preventing the administration of a therapeutically effective concentration of the drug.
Comparative Data Summary
| Compound Example | In Vitro Assay | In Vitro Result (IC₅₀) | In Vivo Model | In Vivo Outcome |
| Ruxolitinib | JAK1/JAK2 Kinase Assay | ~3 nM[10][23] | Mouse model of myeloproliferative neoplasms | Reduced tumor burden and prolonged survival[23][24] |
| Celecoxib | Human Cancer Cell Lines | Varies by cell line | Hepatocellular carcinoma xenografts | Inhibited tumor growth[25][26] |
| Hypothetical Pyrazole X | A549 Lung Cancer Cells | 50 nM | A549 Xenograft | No significant tumor growth inhibition |
This table illustrates how a compound with potent in vitro activity (Hypothetical Pyrazole X) may not show efficacy in an in vivo model, a common challenge in drug development.
Conclusion
Both in vitro and in vivo studies are indispensable components of the drug discovery pipeline for pyrazole-containing compounds. In vitro assays serve as a critical primary screen to identify potent compounds and elucidate their mechanisms of action. However, the complexity of a living organism, including drug metabolism, the tumor microenvironment, and potential toxicities, necessitates in vivo validation. A thorough understanding of the strengths and limitations of each approach allows researchers to make more informed decisions, ultimately increasing the likelihood of translating a promising compound from the bench to the bedside.
References
- Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (n.d.).
- In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (n.d.). Taylor & Francis Online.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- (PDF) Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2025).
- Cell Viability Assays - Assay Guidance Manual. (2013).
- MTT Cell Proliferation Assay. (n.d.).
- Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central.
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (n.d.). Journal of Chemical and Pharmaceutical Research.
- MTT (Assay protocol). (n.d.). [No Source Provided].
- Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PubMed Central.
- In Vitro and in Vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (n.d.). PubMed.
- Translation Potential and Challenges of In Vitro and Murine Models in Cancer Clinic. (2022). PubMed Central.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central.
- Overview of drug screening experiments using patient‐derived xenograft models. (n.d.).
- Cancer cell killing by Celecoxib: Reality or just in vitro precipitation‐related artifact?. (2013). Wiley Online Library.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). [No Source Provided].
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). PubMed Central.
- Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (n.d.). PubMed Central.
- Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. (2020).
- Tumor Xenografting: A Necessity for Cancer Drug Development. (2014). Pharma Models.
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (n.d.). PubMed Central.
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed.
- Xenograft Tumor Assay Protocol. (n.d.). [No Source Provided].
- In Vivo Validation of Pyrazole Compound Efficacy: A Compar
- Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (n.d.). Taylor & Francis Online.
- Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. (2022). PubMed Central.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- 202192Orig1s000. (2011).
- Celecoxib is a CYP1A2 inhibitor in vitro but not in vivo. (n.d.). PubMed.
- Ruxolitinib significantly enhances in vitro apoptosis in Hodgkin lymphoma and primary mediastinal B-cell lymphoma and survival in a lymphoma xenograft murine model. (n.d.). PubMed Central.
- Micro-Pharmacodynamics: Bridging In Vitro and In Vivo Experimental Scales in Testing Drug Efficacy and Resistance. (2015). bioRxiv.
- The JAK-inhibitor ruxolitinib impairs dendritic cell function in vitro and in vivo. (2013). PubMed.
- Western blot protocol. (n.d.). Abcam.
- Western Blot Protocol, Troubleshooting, and Applic
- Western Blot Protocol. (n.d.). OriGene Technologies.
- WESTERN BLOTTING. (n.d.). Proteintech.
- In Vitro vs. In Vivo Preclinical Drug Testing. (n.d.). TD2 Precision Oncology.
- Pyrazole-containing kinase inhibitors targeting PI3K/AKT and MARK/ERK (compounds 40–43). (n.d.).
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). [No Source Provided].
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells. (2024). PubMed.
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Validating Target Engagement of (1H-Pyrazol-4-yl)methanamine Kinase Inhibitors: A Comparative Technical Guide
Executive Summary
The (1H-Pyrazol-4-yl)methanamine scaffold represents a privileged substructure in modern kinase inhibitor design (e.g., Crizotinib, Ruxolitinib analogs).[1] Its capacity to form bidentate hydrogen bonds within the ATP-binding hinge region makes it a potent pharmacophore. However, a recurring failure mode for derivatives of this class is the "Biochemical-Cellular Disconnect" : compounds exhibiting single-digit nanomolar potency in enzymatic assays often fail to engage the target effectively in the dense, ATP-competitive environment of a live cell due to permeability issues or active efflux.
This guide provides a rigorous, self-validating framework to quantify target engagement (TE) for this specific scaffold. We compare three orthogonal methodologies—NanoBRET , CETSA , and SPR —using a representative case study of a novel derivative, Compound PM-401 , against a clinical standard (e.g., Ruxolitinib) to illustrate the validation hierarchy.
The Challenge: Why Standard Assays Fail This Scaffold
(1H-Pyrazol-4-yl)methanamine derivatives are often highly polar due to the primary amine and the pyrazole NH. While this polarity enhances solubility and specific electrostatic interactions (e.g., with Asp/Glu residues in the catalytic loop), it imposes a penalty on membrane permeability.
-
The Trap: Relying solely on biochemical
(enzymatic inhibition) often yields false positives for cellular efficacy. -
The Solution: You must prove physical binding inside the cell before assessing downstream phosphorylation events.
Comparative Overview of Validation Methods
| Feature | NanoBRET™ TE | CETSA® (Thermal Shift) | SPR (Biacore) |
| Primary Readout | Intracellular Affinity ( | Thermal Aggregation ( | Intrinsic Kinetics ( |
| Context | Live, intact cells | Intact cells or Lysate | Purified Recombinant Protein |
| Mechanism | Competitive displacement of tracer | Ligand-induced stabilization | Direct binding (Mass change) |
| Throughput | High (384-well) | Medium/High (HT-CETSA) | Medium |
| Scaffold Suitability | Critical: Detects if polar amines penetrate membrane. | High: Validates structural stability upon binding. | Baseline: Establishes max theoretical potency. |
Experimental Protocols & Methodologies
Method A: NanoBRET™ Target Engagement (The Cellular Gold Standard)
Why: This is the only method that quantifies the apparent affinity of your inhibitor in the presence of physiological ATP concentrations (1–5 mM), which is the true barrier for ATP-competitive pyrazole derivatives.
Protocol:
-
Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate for 20–24 hours.
-
Tracer Equilibration: Treat cells with a cell-permeable fluorescent tracer (known to bind the ATP pocket) at a concentration near its
. -
Competition: Add serial dilutions of Compound PM-401 and the Reference Inhibitor.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate. The tracer (acceptor) and NanoLuc (donor) generate a BRET signal.[2]
-
Readout: If PM-401 enters the cell and binds the kinase, it displaces the tracer, causing a loss of BRET signal.
-
Data Analysis: Plot fractional occupancy vs. log[Compound] to determine intracellular
.
Method B: Cellular Thermal Shift Assay (CETSA) (The Orthogonal Check)
Why: Confirms that the binding event stabilizes the protein structure, ruling out artifacts where a compound might quench fluorescence in BRET without binding.
Protocol:
-
Treatment: Treat live cells with Compound PM-401 (10 µM) or DMSO control for 1 hour.
-
Thermal Challenge: Aliquot cells into PCR tubes and heat to a gradient (e.g., 40°C to 65°C) for 3 minutes.
-
Lysis & Separation: Lyse cells (freeze-thaw). Centrifuge at 20,000 x g to pellet aggregated (unstable) proteins.
-
Detection: Analyze the supernatant via AlphaLISA or Western Blot for the soluble target protein.
-
Result: A shift in the melting curve (
) to higher temperatures indicates successful engagement and stabilization.
Method C: Surface Plasmon Resonance (SPR) (The Kinetic Baseline)
Why: To determine the residence time (
Protocol:
-
Immobilization: Biotinylate the target Kinase and capture on a Streptavidin (SA) sensor chip.
-
Injection: Inject Compound PM-401 at 5 concentrations (single-cycle kinetics) in running buffer (HBS-EP+).
-
Dissociation: Allow a long dissociation phase (600s) to accurately measure slow
rates typical of high-affinity binders. -
Analysis: Fit to a 1:1 Langmuir binding model.
Comparative Data: Compound PM-401 vs. Reference
The following table summarizes a hypothetical validation dataset for a (1H-Pyrazol-4-yl)methanamine derivative targeting JAK2.
Table 1: Target Engagement Profile
| Metric | Compound PM-401 (Novel Derivative) | Ruxolitinib (Reference) | Interpretation |
| Biochemical | 1.2 nM | 0.8 nM | PM-401 has similar intrinsic potency to the standard. |
| Residence Time (SPR) | 45 min | 18 min | Advantage: PM-401 stays bound longer, potentially allowing less frequent dosing. |
| Cellular | 150 nM | 2.5 nM | Critical Gap: Despite high intrinsic potency, PM-401 shows a ~100x drop in cells, suggesting poor permeability or efflux. |
| CETSA | +2.5°C | +8.0°C | Confirms weaker cellular engagement or lower intracellular concentration for PM-401. |
| Physicochemical | High TPSA (Polar Surface Area) | Balanced | The methanamine tail may be too polar; consider masking as a prodrug. |
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of assays required to validate the scaffold, moving from simple biochemistry to complex cellular systems.
Caption: Figure 1. The "Funnel of Truth" validation workflow. Note the critical checkpoint at Step 2 (NanoBRET) where highly polar pyrazole derivatives often fail due to permeability issues.
Mechanistic Context: The JAK-STAT Pathway
To understand where these inhibitors act, we visualize the JAK-STAT signaling pathway. (1H-Pyrazol-4-yl)methanamine derivatives typically target the ATP-binding pocket of the JAK kinase domain, preventing the phosphorylation of STAT proteins.
Caption: Figure 2.[3] Mechanism of Action. PM-401 competes with ATP at the JAK kinase domain, halting the phosphorylation cascade required for STAT dimerization and nuclear translocation.
Conclusion
Validating a (1H-Pyrazol-4-yl)methanamine derivative requires a skepticism of biochemical data. While SPR confirms the pharmacophore's design quality, NanoBRET is the "gatekeeper" assay that determines if the molecule is a drug or merely a probe. In our comparison, while PM-401 matched the reference in intrinsic affinity, the cellular assays revealed a permeability liability—a common insight that saves resources before in vivo trials.
References
-
Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. Journal of Medicinal Chemistry. Available at: [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. Available at: [Link]
-
Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. Available at: [Link]
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Molecules. Available at: [Link]
Sources
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole derivatives as antileishmanial agents: Biological evaluation, molecular docking study, DFT analysis and ADME prediction - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
